Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)
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Overview
Description
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) is an organic compound with the molecular formula C21H26Cl2O6S2 It is a bis-sulfonate ester derived from nonane and 4-chlorobenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Nonane-1,9-diol+24-chlorobenzenesulfonyl chloride→Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)+2HCl
Industrial Production Methods
Industrial production methods for nonane-1,9-diyl bis(4-chlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: The compound can be reduced to form nonane-1,9-diol and 4-chlorobenzenesulfonate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted nonane derivatives.
Hydrolysis: Nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: Nonane-1,9-diol and 4-chlorobenzenesulfonate.
Scientific Research Applications
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted nonane derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing nucleophiles to attack the carbon atoms of the nonane backbone. This property makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can be compared with other similar compounds such as:
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Decane-1,10-diyl bis(4-chlorobenzenesulfonate): Similar structure but with a longer carbon chain.
Nonane-1,9-diyl bis(4-bromobenzenesulfonate): Similar structure but with bromine atoms instead of chlorine.
Properties
CAS No. |
6634-73-7 |
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Molecular Formula |
C21H26Cl2O6S2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
9-(4-chlorophenyl)sulfonyloxynonyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H26Cl2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChI Key |
KFYBEHHRANYBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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